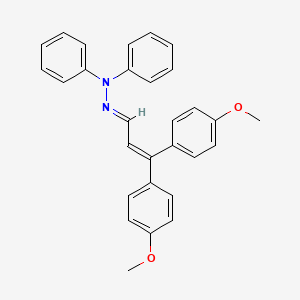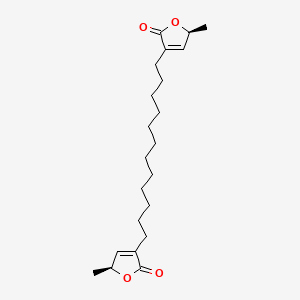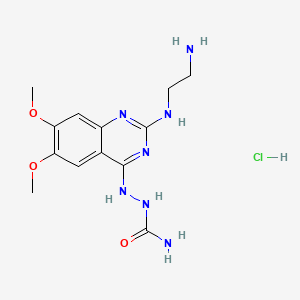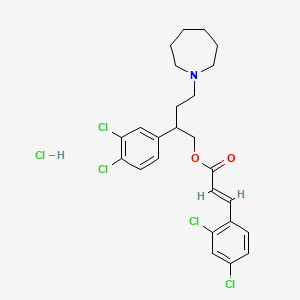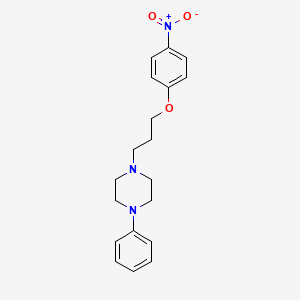
Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- is a chemical compound with the molecular formula C20H25N3O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- typically involves the reaction of piperazine with 1-(3-bromopropyl)-4-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and phenyl groups can enhance the compound’s ability to bind to these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-(3-methoxyphenyl)-4-[3-(4-nitrophenoxy)propyl]
- Piperazine, 1-methyl-4-[3-(4-nitrophenoxy)propyl]
Uniqueness
Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84344-45-6 |
|---|---|
Molekularformel |
C19H23N3O3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-[3-(4-nitrophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23N3O3/c23-22(24)18-7-9-19(10-8-18)25-16-4-11-20-12-14-21(15-13-20)17-5-2-1-3-6-17/h1-3,5-10H,4,11-16H2 |
InChI-Schlüssel |
XVDOTSBZOTZMSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


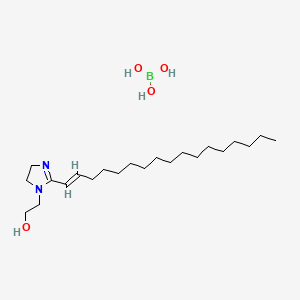
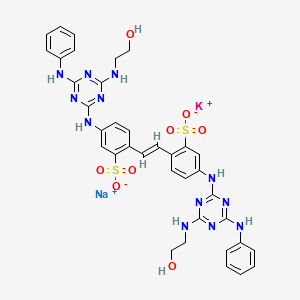
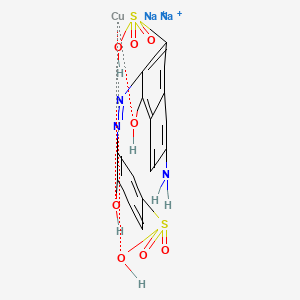
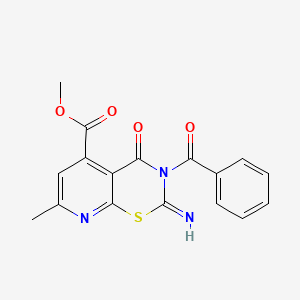

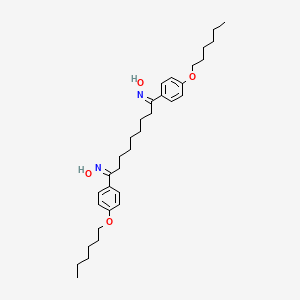
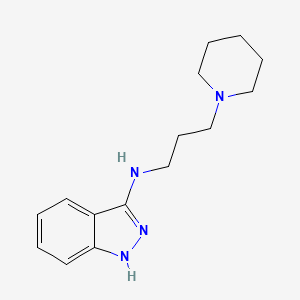
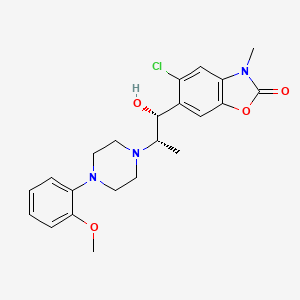
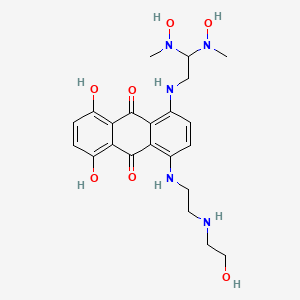
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
